(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride (1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803587-13-4
VCID: VC4087467
InChI: InChI=1S/C13H17N3.ClH/c1-2-13-15-11-7-9(8-14)3-6-12(11)16(13)10-4-5-10;/h3,6-7,10H,2,4-5,8,14H2,1H3;1H
SMILES: CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75

(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride

CAS No.: 1803587-13-4

Cat. No.: VC4087467

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75

* For research use only. Not for human or veterinary use.

(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride - 1803587-13-4

Specification

CAS No. 1803587-13-4
Molecular Formula C13H18ClN3
Molecular Weight 251.75
IUPAC Name (1-cyclopropyl-2-ethylbenzimidazol-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H17N3.ClH/c1-2-13-15-11-7-9(8-14)3-6-12(11)16(13)10-4-5-10;/h3,6-7,10H,2,4-5,8,14H2,1H3;1H
Standard InChI Key PSOHJXSIGHIAIG-UHFFFAOYSA-N
SMILES CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl
Canonical SMILES CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the benzodiazole family, characterized by a fused bicyclic structure comprising a benzene ring and a diazole ring. Its IUPAC name, (1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride, reflects the following substituents:

  • A cyclopropyl group at position 1 of the benzodiazole core.

  • An ethyl group at position 2.

  • A methanamine side chain at position 5, protonated as a hydrochloride salt .

Table 1: Molecular Identity

PropertyValueSource
CAS Number1803587-13-4
Molecular FormulaC₁₂H₁₆ClN₃
Molecular Weight261.73 g/mol
IUPAC Name(1-Cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride
SMILESCC1=NC2=C(N1C3CC3)C=C(C=C2)CN.Cl

The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical formulations . X-ray crystallography of analogous benzodiazoles reveals planar aromatic systems and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that stabilize crystal lattices .

StepIntermediateRole
11-Cyclopropyl-1H-benzodiazoleCore structure formation
22-Ethyl derivativeAlkylation for side chain
35-Methanamine analogFunctionalization for bioactivity

The process parallels methods described for dihydrochloride analogs, where refluxing in polar aprotic solvents (e.g., DMF) with sodium metabisulfite facilitates cyclization . Purification typically involves recrystallization from ethyl acetate .

Physicochemical Properties

The compound’s hydrochloride salt form ensures moderate solubility in water and polar organic solvents. Key properties include:

Table 3: Physicochemical Data

PropertyValueSource
Solubility in Water>10 mg/mL (estimated)
Melting PointNot reported
Storage ConditionsRoom temperature
StabilityHygroscopic; light-sensitiveInferred

The planar benzodiazole system facilitates π-π interactions, as observed in similar compounds where centroid distances of 3.7955 Å stabilize crystal packing . Spectroscopic data (e.g., NMR, IR) would typically reveal N-H stretching (≈3300 cm⁻¹) and aromatic C=C vibrations (≈1600 cm⁻¹) .

Future Research Directions

Areas warranting further investigation include:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Target Identification: High-throughput screening against disease-relevant enzymes.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability.

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